Pepcan-12

Description

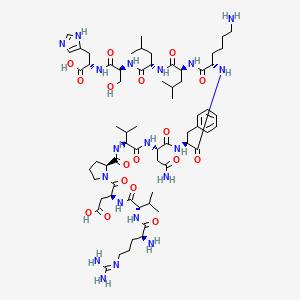

Structure

2D Structure

Properties

IUPAC Name |

(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H105N19O17/c1-33(2)24-41(55(91)76-42(25-34(3)4)56(92)81-47(31-85)59(95)80-46(64(100)101)27-38-30-71-32-73-38)75-54(90)40(19-12-13-21-66)74-57(93)43(26-37-16-10-9-11-17-37)77-58(94)44(28-49(68)86)78-61(97)52(36(7)8)83-60(96)48-20-15-23-84(48)63(99)45(29-50(87)88)79-62(98)51(35(5)6)82-53(89)39(67)18-14-22-72-65(69)70/h9-11,16-17,30,32-36,39-48,51-52,85H,12-15,18-29,31,66-67H2,1-8H3,(H2,68,86)(H,71,73)(H,74,93)(H,75,90)(H,76,91)(H,77,94)(H,78,97)(H,79,98)(H,80,95)(H,81,92)(H,82,89)(H,83,96)(H,87,88)(H,100,101)(H4,69,70,72)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDQEWILNKOWRN-WSDCEOHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H105N19O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacology of Pepcan 12

Allosteric Modulation of Cannabinoid Receptors by Pepcan-12

This compound functions as an allosteric modulator, meaning it binds to a site on the receptor distinct from the orthosteric binding site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) bind nih.govresearchgate.netfrontiersin.orgnih.gov. This allosteric interaction allows this compound to influence the binding and efficacy of orthosteric ligands without directly activating the receptor itself researchgate.netunimi.it.

Negative Allosteric Modulation (NAM) of Cannabinoid Receptor Type 1 (CB1R)

This compound is well-established as a negative allosteric modulator (NAM) of the cannabinoid receptor type 1 (CB1R) guidetopharmacology.orgwikipedia.orgresearchgate.netnih.govwikipedia.orgfrontiersin.orgfrontiersin.orgnih.govnih.govnih.govescholarship.orgescholarship.orgnih.gov. This modulatory action has been demonstrated through various in vitro studies, including radioligand displacement assays, dissociation kinetic experiments, and functional assays measuring downstream signaling pathways nih.govnih.govescholarship.orgescholarship.org.

Research findings indicate that this compound can partially displace orthosteric ligands like [³H]CP55,940 and [³H]WIN55,212-2 in binding assays, which is characteristic of allosteric modulation rather than direct competition for the orthosteric site nih.govnih.govescholarship.org. The binding data for this compound at CB1R, when fitted with the allosteric ternary complex model, reveal a cooperativity factor (α) of less than 1, further supporting its NAM activity nih.govnih.gov.

Functionally, this compound negatively modulates the efficacy of CB1 receptor agonists. Studies have shown that this compound can reduce the efficacy of agonist-induced cAMP accumulation and [³⁵S]GTPγS binding, which are measures of G protein coupling and activation downstream of receptor binding nih.govnih.govescholarship.orgescholarship.org. For instance, this compound significantly reduced the efficacy of 2-AG in functional assays nih.govnih.gov. It has also been shown to attenuate 2-AG mediated inhibition of glutamate (B1630785) release from hippocampal neurons escholarship.org.

Positive Allosteric Modulation (PAM) of Cannabinoid Receptor Type 2 (CB2R)

In contrast to its effects at CB1R, this compound acts as a positive allosteric modulator (PAM) of the cannabinoid receptor type 2 (CB2R) nih.govresearchgate.netnih.govwikipedia.orgresearchgate.netfrontiersin.orgnih.govescholarship.orgnih.govcsic.esguidetopharmacology.orgdoaj.org. This opposing modulatory effect on CB1 and CB2 receptors is a notable characteristic of this compound researchgate.netnih.govresearchgate.net.

Studies investigating the interaction of this compound with CB2R have shown that it can potentiate the effects of CB2 receptor agonists researchgate.netnih.govresearchgate.netnih.gov. For example, this compound significantly enhanced the effects of the endocannabinoid 2-AG and the synthetic agonist CP55,940 in [³⁵S]GTPγS binding and cAMP inhibition assays researchgate.netnih.govresearchgate.netnih.gov. This potentiation suggests that this compound increases the efficacy of orthosteric agonists at the CB2 receptor researchgate.netnih.govresearchgate.net.

Binding studies at CB2R indicate that this compound causes a concentration-dependent increase in the binding of orthosteric ligands like [³H]CP55,940 and [³H]WIN55,212-2 nih.gov. Analysis using the ternary complex model yielded cooperativity factor (α) values greater than 1 (e.g., α = 1.294 for [³H]CP55,940 and α = 2.513 for [³H]WIN55,212-2), confirming the positive cooperativity between this compound and these orthosteric ligands at CB2R nih.gov. The reported Kᵢ value for this compound at the human CB2 receptor is approximately 50 nM, indicating potent binding researchgate.netnih.govnih.gov.

Receptor Interaction and Binding Dynamics

The interaction of this compound with cannabinoid receptors involves binding to allosteric sites, which in turn influences the behavior of orthosteric ligands.

Allosteric Binding Site Characterization and Proposed Topography

The precise location and topography of the allosteric binding site for this compound on both CB1R and CB2R are still areas of ongoing research researchgate.netfrontiersin.orgescholarship.orgdoaj.orgnih.gov. However, studies have provided some insights and proposed potential binding regions.

For CB1R, the allosteric binding site for this compound is not fully known frontiersin.orgfrontiersin.org. Some studies suggest that the N-terminus of this compound is likely important for CB1 receptor binding, as chemical modifications in this region significantly reduced its affinity frontiersin.orgfrontiersin.org. Computational approaches, such as rigid body docking on the CB1 crystal structure, have suggested possible binding sites frontiersin.orgresearchgate.net. One proposed site is located towards the extracellular portion of CB1R, potentially overlapping partially with the binding site of other allosteric modulators frontiersin.orgresearchgate.net. Another suggested site is in the intracellular portion involving transmembrane helices (TM) 1, 2, and 4, identified through computational methods, cross-linking, and mass spectrometry analysis frontiersin.org.

For CB2R, computational modeling predicts that this compound binds to the extracellular vestibule of the receptor researchgate.net. The observation that this compound influences the binding of orthosteric ligands suggests that its allosteric binding site is distinct from, but allosterically coupled to, the orthosteric site nih.gov.

Impact on Orthosteric Ligand Binding Affinity and Efficacy

This compound's allosteric modulation directly impacts the binding affinity and efficacy of orthosteric ligands at both CB1 and CB2 receptors.

At CB1R, as a NAM, this compound reduces the efficacy of orthosteric agonists nih.govnih.govescholarship.org. It has been shown to decrease the maximal effect (Emax) of agonists in functional assays, such as G protein coupling, without necessarily affecting their potency (EC50) nih.govnih.govescholarship.org. This means that in the presence of this compound, even high concentrations of an orthosteric agonist will elicit a reduced maximal response nih.govnih.gov.

At CB2R, as a PAM, this compound enhances the efficacy of orthosteric agonists researchgate.netnih.govresearchgate.netnih.gov. It significantly potentiates the effects of agonists like 2-AG and CP55,940 in stimulating downstream signaling pathways researchgate.netnih.govresearchgate.netnih.gov. This potentiation is reflected in increased [³⁵S]GTPγS binding and inhibition of cAMP accumulation researchgate.netnih.govresearchgate.netnih.gov. The positive allosteric modulation at CB2R is also evidenced by the increased binding of orthosteric radioligands in the presence of this compound nih.gov.

The differential effects of this compound on orthosteric ligand efficacy at CB1 and CB2 receptors are summarized in the table below:

| Receptor | This compound Effect on Orthosteric Ligand Efficacy | Representative Orthosteric Ligands |

| CB1R | Decreased (NAM) | 2-AG, WIN55,212-2, HU-210 |

| CB2R | Increased (PAM) | 2-AG, CP55,940 |

Dissociation Kinetics of Orthosteric Ligands in the Presence of this compound

Studies on the dissociation kinetics of orthosteric ligands from CB1R in the presence of this compound have provided further support for its allosteric mechanism. Dissociation kinetic experiments with [³H]CP55,940 at CB1R demonstrated that this compound leads to an increase in the dissociation rate constants of the orthosteric ligand nih.govnih.govescholarship.orgdiscovery.csiro.au. This indicates that this compound binding to its allosteric site promotes the unbinding of the orthosteric ligand from its site, consistent with a negative allosteric interaction nih.govnih.gov.

While the search results specifically mention dissociation kinetics at CB1R, detailed information on the impact of this compound on the dissociation kinetics of orthosteric ligands at CB2R was not explicitly found within the provided snippets. However, given its PAM activity at CB2R, it might be hypothesized that this compound could potentially decrease the dissociation rate of orthosteric ligands, thereby increasing their residence time on the receptor, although this would require experimental validation.

Downstream Signaling Pathway Modulation by this compound

The allosteric modulation exerted by this compound significantly impacts the downstream signaling pathways coupled to cannabinoid receptors, including G-protein signaling and beta-arrestin recruitment. The specific effects of this compound on these pathways are dependent on the receptor subtype (CB1 or CB2) and the presence of orthosteric agonists.

G-Protein Coupled Signaling (GTPγS Binding, cAMP Modulation)

This compound's influence on G-protein coupling and adenylyl cyclase activity is a key aspect of its molecular pharmacology. At CB1 receptors, where it acts as a NAM, this compound has been shown to negatively modulate orthosteric agonist-induced cAMP accumulation and [³⁵S]GTPγS binding. tocris.comnih.govwikipedia.orgnih.govwikipedia.orgwikipedia.orgmims.comfishersci.ca For instance, this compound reduced the efficacy of agonists such as 2-AG and WIN55,212-2 in inhibiting cAMP accumulation and stimulating [³⁵S]GTPγS binding at CB1 receptors. nih.govmims.comfishersci.canih.gov

Conversely, at CB2 receptors, this compound functions as a PAM, potentiating the effects of CB2 receptor agonists on G-protein signaling. unimelb.edu.aunih.govwikipedia.org Studies have demonstrated that this compound significantly enhanced agonist-induced [³⁵S]GTPγS binding and cAMP inhibition mediated by the CB2 receptor. unimelb.edu.aunih.govwikipedia.org This potentiation indicates that this compound can amplify the signal transduction initiated by orthosteric agonists at the CB2 receptor. wikipedia.org

The differential effects on G-protein signaling at CB1 and CB2 receptors are summarized in the table below:

| Receptor | This compound Action | Effect on Agonist-Induced [³⁵S]GTPγS Binding | Effect on Agonist-Induced cAMP Modulation | Key Orthosteric Agonists Studied |

| CB1 | Negative Allosteric Modulator (NAM) | Decreased efficacy tocris.comnih.govmims.comfishersci.canih.gov | Decreased efficacy (inhibition of accumulation) tocris.comnih.govwikipedia.orgnih.govwikipedia.orgwikipedia.orgmims.comfishersci.ca | 2-AG, WIN55,212-2, HU-210, CP55,940 nih.govmims.comfishersci.canih.govwikipedia.org |

| CB2 | Positive Allosteric Modulator (PAM) | Increased potentiation unimelb.edu.aunih.govwikipedia.org | Increased potentiation (inhibition) unimelb.edu.aunih.govwikipedia.org | 2-AG, CP55,940 unimelb.edu.auwikipedia.org |

Detailed research findings illustrate the magnitude of these effects. At 100 nM, this compound increased the affinity of CP55,940 and 2-AG for [³⁵S]GTPγS binding at CB2 receptors by approximately 3-fold and led to higher maximal binding. wikipedia.org In cAMP assays, 100 nM this compound significantly reduced the IC₅₀ value of CP55,940 for cAMP inhibition from 3.1 nM to 1.0 nM and showed an even stronger potentiation of 2-AG-mediated cAMP inhibition, reducing the EC₅₀ value approximately 8-fold, from 92.1 nM to 12.4 nM. wikipedia.org

Beta-Arrestin Recruitment and Receptor Internalization Mechanisms

Beyond G-protein signaling, GPCR activation can also lead to the recruitment of beta-arrestins, which play roles in receptor desensitization, internalization, and G-protein-independent signaling. Studies investigating the effects of this compound on beta-arrestin recruitment and receptor internalization have primarily focused on CB1 receptors.

Research indicates that this compound can negatively modulate orthosteric agonist-induced CB1 receptor internalization. tocris.comnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org This suggests that as a NAM at CB1, this compound not only affects G-protein coupling but also influences the processes that lead to the removal of the receptor from the cell surface.

However, studies examining the effect of this compound on beta-arrestin2 recruitment at CB2 receptors, at the time points measured, did not observe a significant influence on CP55,940-induced beta-arrestin2 recruitment. wikipedia.org This finding suggests a potential signaling bias, where this compound selectively modulates certain downstream pathways over others at the CB2 receptor. wikipedia.org

The observed effects on beta-arrestin recruitment and receptor internalization are summarized below:

| Receptor | This compound Action | Effect on Agonist-Induced Beta-Arrestin Recruitment | Effect on Agonist-Induced Receptor Internalization |

| CB1 | Negative Allosteric Modulator (NAM) | Not explicitly detailed in search results, but linked to internalization. wikipedia.orgtocris.comnih.gov | Negative modulation/inhibition tocris.comnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org |

| CB2 | Positive Allosteric Modulator (PAM) | No significant influence observed at time points measured. wikipedia.org | Possibly without affecting receptor internalization. wikipedia.org |

The lack of significant effect on beta-arrestin2 recruitment at CB2 receptors by this compound, despite its potentiation of Gαi signaling, provides further evidence for functional selectivity. wikipedia.org

Functional Selectivity and Biased Agonism Considerations

The distinct effects of this compound on CB1 and CB2 receptor signaling pathways highlight the concept of functional selectivity or biased agonism. unimelb.edu.auwikipedia.orgwikidata.orgsigmaaldrich.comwikipedia.orgnih.govsenescence.info Functional selectivity describes the ability of a ligand to preferentially activate or modulate certain signaling pathways downstream of a receptor over others. wikipedia.orgsenescence.info

This compound acts as a NAM at CB1 receptors, reducing the efficacy of orthosteric agonists in stimulating G-protein coupling and inhibiting cAMP accumulation, as well as negatively modulating receptor internalization. tocris.comnih.govwikipedia.orgnih.govwikipedia.orgwikipedia.orgmims.comfishersci.canih.govwikipedia.orgwikipedia.org

In contrast, this compound functions as a PAM at CB2 receptors, potentiating agonist-induced G-protein recruitment and cAMP inhibition. unimelb.edu.aunih.govwikipedia.org The observation that this compound did not significantly influence beta-arrestin2 recruitment at CB2 suggests that it may act as a signaling-specific PAM, selectively enhancing Gαi signaling without affecting beta-arrestin pathways. wikipedia.org This biased modulation profile distinguishes this compound from orthosteric ligands that may activate all downstream pathways equally. wikipedia.orgwikipedia.org

The unforeseen opposite allosteric effects of this compound on CB1 and CB2 receptors, coupled with its potential for signaling bias at CB2, suggest a complex role in modulating endocannabinoid signaling and potential implications for various physiological and pathophysiological processes. unimelb.edu.auwikipedia.orgwikipedia.org

Biosynthesis, Endogenous Presence, and Regulation of Pepcan 12

Biosynthetic Pathways and Precursors of Pepcan-12

This compound is part of a family of endogenous peptide endocannabinoids, referred to as pepcans. wikipedia.orgresearchgate.netnih.gov These peptides are derived from larger protein precursors.

Derivation from Alpha-Hemoglobin Chain

This compound is an alpha-hemoglobin-derived dodecapeptide. wikipedia.orgguidetopharmacology.orgresearchgate.netresearchgate.netscispace.comunc.edu It is an N-terminal extended form of hemopressin, a nonapeptide also derived from the alpha-1 subunit of hemoglobin. wikipedia.orgwikipedia.org While hemopressin was initially identified, later evidence suggests that this compound and other N-terminally extended forms might represent the true endogenous peptides, with hemopressin potentially being an extraction artifact. wikipedia.orgnih.gov

Characterization of Pro-peptide Pepcan-23 as a Precursor

Pepcan-23 (SALSDLHAHKLRVDPVNFKLLSH) has been identified as a putative precursor for this compound in mice. researchgate.netnih.govnih.govdntb.gov.uagenscript.com.cn This longer peptide is found alongside this compound in various tissues, including brain, liver, and kidney. researchgate.netnih.govnih.govdntb.gov.uagenscript.com.cn Although Pepcan-23 is present in the brain, it has been noted to be absent in the adrenals, suggesting potential tissue-specific enzymatic processing or differing half-lives for these peptides. researchgate.netnih.gov The enzymatic generation of pepcans from alpha hemoglobin may involve multiple enzymes with distinct kinetics. nih.gov

Anatomical and Tissue Distribution of this compound Production and Localization

This compound is found in both the central nervous system and peripheral tissues, indicating a widespread distribution and potential diverse physiological roles.

Central Nervous System Localization (e.g., Noradrenergic Neurons, Locus Coeruleus)

In the central nervous system, this compound is specifically expressed in noradrenergic neurons. wikipedia.orgresearchgate.netfrontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govnih.gov Major groups of noradrenergic neurons, including those in the locus coeruleus (LC), A1, A5, and A7 nuclei, have been identified as specific sites of pepcan production and release in the rodent CNS. wikipedia.orgnih.govnih.govh1.co Immunohistochemical analyses have shown distinctive staining in these areas, suggesting they are major production/release sites. nih.gov Peptidergic axons containing pepcans have been observed throughout the brain, including the hippocampus and cerebral cortex, and in the spinal cord, indicative of anterograde axonal transport. nih.gov this compound has been detected in non-perfused brain tissue, suggesting its secretion and presence in extracellular compartments. nih.gov

Peripheral Tissue Expression and Secretion (e.g., Adrenal Medulla, Liver, Kidney)

This compound is also present in significant amounts in various peripheral tissues. researchgate.netfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.govdntb.gov.uagenscript.com.cnelifesciences.org The adrenal medulla is a major endocrine site for the constitutive production and secretion of this compound. wikipedia.orgresearchgate.netnih.govfrontiersin.orgnih.govdntb.gov.uagenscript.com.cnnih.gov High amounts of this compound have been measured in adrenal glands, suggesting chromaffin cells as a major production site for the peptide found in blood. nih.gov Studies in mice have shown this compound tissue distribution in liver, adrenals, spleen, and kidney. researchgate.net

Data on this compound tissue distribution in mice (pmol/g tissue):

| Tissue | This compound (pmol/g) |

| Adrenals | 50-130 nih.gov |

| Liver | 50-130 nih.gov |

| Spleen | 50-130 nih.gov |

| Kidney | 20-60 nih.gov |

| Lung | 20-60 nih.gov |

| Brain | 2-3 nih.gov |

Note: Pepcan-23 was found at significant amounts in the brain (10-15 pmol/g) but was below the limit of detection in adrenals. researchgate.netnih.gov

Regulation of Endogenous this compound Levels

Endogenous this compound levels can be regulated in response to physiological and pathophysiological conditions. This compound levels have been shown to increase upon endotoxemia and ischemia-reperfusion damage, conditions where CB2 receptors play a protective role. researchgate.netnih.govnih.govdntb.gov.uagenscript.com.cnelifesciences.org Specifically, upon lipopolysaccharide (LPS) challenge, this compound was significantly increased in the liver, kidney, and adrenals in Swiss albino mice, with the most notable effect observed in the kidney. nih.gov A strong increase in this compound in the liver was also observed following ischemia-reperfusion injury, independent of the adrenals. researchgate.netnih.govnih.govdntb.gov.uagenscript.com.cn Adrenalectomy resulted in a marked loss of constitutive this compound, indicating the adrenals' role in its basal production and secretion. researchgate.netnih.govnih.govgenscript.com.cn These findings suggest that the regulation of this compound levels may be involved in the body's response to injury and inflammation.

This compound, also known as RVD-hemopressin, is an endogenous peptide that has garnered attention for its role within the endocannabinoid system. It is a 12-amino acid polypeptide with the sequence RVDPVNFKLLSH. wikipedia.orgguidetopharmacology.orgnih.gov this compound is considered the most abundant and active among the longer peptide variants of hemopressin. frontiersin.orgnih.govfrontiersin.org

Constitutive Secretion and Release Mechanisms

This compound is constitutively secreted, with the adrenals identified as a major endocrine site of its production and secretion. frontiersin.orgfrontiersin.orgdntb.gov.uaresearchgate.netnih.govtandfonline.comgenscript.com.cnguidetopharmacology.org Adrenalectomy in mice leads to a marked decrease in this compound levels in peripheral tissues such as the liver, kidney, and spleen, and also significantly reduces levels in the brain. researchgate.net

Modulation in Response to Pathophysiological Conditions (e.g., Endotoxemia, Ischemia/Reperfusion Injury)

This compound levels are modulated in response to pathophysiological conditions, including endotoxemia and ischemia/reperfusion (I/R) injury. wikipedia.orgdntb.gov.uaresearchgate.netnih.govresearchgate.netgenscript.com.cnresearchgate.net These conditions are known to involve a protective role for CB2 receptors, which this compound positively allosterically modulates. wikipedia.orgdntb.gov.uaresearchgate.netnih.govresearchgate.netresearchgate.net

Upon endotoxemia, this compound levels have been observed to increase. wikipedia.orgdntb.gov.uaresearchgate.netnih.govresearchgate.netgenscript.com.cn Similarly, ischemia-reperfusion damage leads to an increase in this compound. wikipedia.orgdntb.gov.uaresearchgate.netnih.govresearchgate.netgenscript.com.cnresearchgate.net In mouse models of renal I/R injury, this compound levels in the kidney increased upon 6 and 12 hours of injury, returning to basal levels after 24 hours. researchgate.net This increase coincided with indicators of pathophysiological damage, such as elevated blood urea (B33335) nitrogen (BUN) and neutrophil granulocyte infiltration. researchgate.net Hepatic I/R damage also resulted in increased this compound levels in the liver. dntb.gov.uaresearchgate.netnih.govresearchgate.netgenscript.com.cnresearchgate.net Notably, upon hepatic I/R damage, this compound was strongly increased in the liver, independently of the adrenals. dntb.gov.uaresearchgate.netnih.govresearchgate.net In adrenalectomized mice subjected to renal I/R, this compound levels in peripheral tissues did not change significantly compared to wild-type mice under I/R, but liver concentrations were substantially higher upon I/R than in basal conditions in both groups, indicating additional production in the liver during injury. researchgate.net

The increase in this compound upon tissue damage like I/R injury suggests a potential role for this peptide in peripheral pathophysiological processes, possibly through its action as a CB2 receptor PAM. wikipedia.orgdntb.gov.uaresearchgate.netnih.govresearchgate.net

Mechanistic Studies of Pepcan 12 in Preclinical Models

Investigation of Neuromodulatory Roles of Pepcan-12

This compound, also known as RVD-hemopressin, is an endogenous peptide that has been identified as a significant modulator of the endocannabinoid system. researchgate.netwikipedia.org It is part of a family of peptides called pepcans, which are derived from the α-chain of hemoglobin. nih.gov Research in preclinical models has focused on its dual and opposing actions on the two primary cannabinoid receptors, CB1 and CB2. researchgate.netfrontiersin.org this compound functions as a negative allosteric modulator (NAM) of the CB1 receptor, which is predominantly found in the central nervous system, and as a positive allosteric modulator (PAM) of the CB2 receptor, which is largely associated with peripheral tissues and immune cells. wikipedia.orgresearchgate.netnih.gov This unique pharmacological profile suggests a complex role in neuromodulation.

This compound's activity as a negative allosteric modulator (NAM) at cannabinoid CB1 receptors is central to its influence on synaptic transmission. wikipedia.orgnih.gov CB1 receptors are densely expressed in the brain, including the hippocampus, and are key regulators of neurotransmitter release. nih.gov By binding to an allosteric site on the CB1 receptor, this compound can reduce the efficacy of orthosteric agonists, such as the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG). nih.gov

In preclinical studies involving cultured hippocampal neurons, the application of this compound was shown to attenuate the depolarization-induced suppression of excitation (DSE). researchgate.netnih.gov DSE is a form of short-term synaptic plasticity where depolarization of a postsynaptic neuron leads to the release of endocannabinoids, which then act retrogradely on presynaptic CB1 receptors to temporarily reduce neurotransmitter release. By acting as a CB1 NAM, this compound curtails this endocannabinoid-mediated suppression, thereby modulating synaptic strength and communication between neurons. nih.gov This mechanism demonstrates that this compound can fine-tune the control that the endocannabinoid system exerts over synaptic activity in key brain regions like the hippocampus. researchgate.netnih.gov

Table 1: Allosteric Modulatory Effects of this compound on Cannabinoid Receptors

| Receptor | Type of Modulation | Functional Outcome | Reference |

|---|---|---|---|

| Cannabinoid Receptor 1 (CB1) | Negative Allosteric Modulator (NAM) | Reduces efficacy of agonists (e.g., 2-AG); attenuates depolarization-induced suppression of excitation. | wikipedia.orgnih.govnih.gov |

| Cannabinoid Receptor 2 (CB2) | Positive Allosteric Modulator (PAM) | Potentiates the effects of agonists (e.g., 2-AG); enhances anti-inflammatory signaling. | researchgate.netnih.govunibe.ch |

The endocannabinoid system (ECS) is increasingly recognized for its role in the pathophysiology of neurodegenerative conditions such as Alzheimer's disease (AD). mdpi.com Pathological hallmarks of AD, including neuroinflammation and amyloid-beta (Aβ) deposition, have been linked to dysregulation of the ECS, with studies showing overexpression of CB2 receptors and the enzyme fatty acid amide hydrolase (FAAH) in proximity to Aβ neuritic plaques. mdpi.com

While direct studies of this compound in specific AD animal models are not extensively detailed in the cited literature, its mechanism of action is highly relevant to the disease's pathology. As a potent positive allosteric modulator of the CB2 receptor, this compound can significantly enhance the signaling of CB2 agonists. nih.govunibe.ch The activation of CB2 receptors is known to exert neuroprotective effects, primarily by modulating neuroinflammation. nih.gov By potentiating the effects of endogenous cannabinoids at the CB2 receptor, this compound could theoretically contribute to mitigating the inflammatory processes that drive AD progression. nih.govmdpi.com Furthermore, its role as a CB1 NAM could also influence cognitive processes, as CB1 receptor signaling is integral to memory and learning. nih.gov The dual modulation of CB1 and CB2 receptors presents a potential, though not yet fully explored, mechanism for influencing cognitive function in the context of neurodegenerative disease. researchgate.netunibe.ch

The endocannabinoid system, particularly signaling through the CB1 receptor, plays a crucial role in the regulation of stress, anxiety, and other affective behaviors. mdpi.com The distribution of CB1 receptors in brain regions such as the amygdala, prefrontal cortex, and hippocampus places them at the center of emotional processing. Modulation of CB1 receptor activity is a known strategy for altering anxiety-like behaviors in preclinical models. mdpi.com

Direct preclinical studies specifically investigating the anxiolytic-like effects of this compound are limited in the provided sources. However, based on its established mechanism as a CB1 receptor NAM, its potential impact can be inferred. nih.govnih.gov Negative allosteric modulators of the CB1 receptor can fine-tune receptor activity without causing the complete blockade associated with inverse agonists. This nuanced modulation could potentially temper the psychoactive effects associated with direct CB1 agonism while still influencing the neural circuits involved in anxiety. For instance, studies with other cannabinoids have demonstrated dose-dependent anxiolytic effects in rodent models of acute stress, often assessed through behavioral tests like the social interaction test. mdpi.com The specific consequence of this compound's unique modulatory activity on affective behaviors remains an area for further investigation.

Immunomodulatory and Anti-inflammatory Research Aspects

This compound's role extends beyond neuromodulation to encompass significant immunomodulatory and anti-inflammatory activities, primarily through its potentiation of the CB2 cannabinoid receptor. nih.gov

Microglia are the primary resident immune cells of the central nervous system, playing a critical role in brain health and disease. khanacademy.org In response to injury or pathogens, microglia transition from a resting to an activated state, a process central to the brain's inflammatory response. khanacademy.org The CB2 receptor is expressed on immune cells, including microglia, and its activation is generally associated with anti-inflammatory and neuroprotective outcomes. nih.gov

This compound acts as a positive allosteric modulator (PAM) of the CB2 receptor, meaning it enhances the receptor's response to endogenous agonists like 2-AG. researchgate.netnih.gov This potentiation of CB2 signaling can, in turn, modulate microglial activity. By facilitating the activation of CB2 receptors on these cells, this compound may help to temper the pro-inflammatory responses of microglia and promote a more protective phenotype. nih.gov This mechanism suggests a role for this compound in controlling neuroinflammatory conditions where microglial activation is a key pathological feature. nih.govmdpi.com

Preclinical research has demonstrated that this compound levels are dynamically regulated in response to inflammatory challenges and tissue injury. nih.gov In animal models of endotoxemia (induced by lipopolysaccharide) and ischemia-reperfusion (I/R) injury, conditions where CB2 receptors are known to play a protective role, tissue concentrations of this compound increase significantly. nih.govunibe.ch

For example, following I/R injury, this compound levels in the liver were observed to rise from a baseline of approximately 100 pmol/g to around 500 pmol/g. nih.govnih.gov Similarly, in a mouse model of endotoxemia, a significant increase in this compound was measured in the kidney and liver. nih.gov This upregulation during inflammatory stress suggests an endogenous response to injury. As a CB2 PAM, the increased presence of this compound would facilitate the protective, anti-inflammatory signaling of endocannabinoids at CB2 receptors in the affected tissues. nih.gov In vitro studies confirm this mechanism, showing that this compound significantly potentiates the effects of CB2 receptor agonists in assays measuring downstream signaling pathways, such as cAMP inhibition. nih.govnih.gov This evidence highlights this compound's involvement as a responsive, endogenous modulator in the body's anti-inflammatory processes. nih.gov

Table 2: this compound Concentration in Mouse Tissues Under Inflammatory Conditions

| Condition | Tissue | Baseline Concentration (pmol/g) | Post-Insult Concentration (pmol/g) | Fold Increase | Reference |

|---|---|---|---|---|---|

| Ischemia-Reperfusion (I/R) Injury | Liver | ~100 | ~500 | ~5x | nih.govnih.gov |

| Endotoxemia (LPS-induced) | Kidney | Not specified | Significantly Increased | - | nih.gov |

| Endotoxemia (LPS-induced) | Liver | Not specified | Significantly Increased | - | nih.gov |

Investigations in Peripheral Physiological Systems

Gastrointestinal Motility Studies in Animal Models

Preclinical research using mouse models has explored the mechanistic role of this compound in the regulation of gastrointestinal function. nih.gov In these studies, central administration of this compound was shown to delay upper gastrointestinal transit and colonic expulsion. nih.gov The investigation into the underlying mechanism revealed that these inhibitory effects on gut motility are mediated through the activation of cannabinoid CB1 receptors, as the effects were antagonized by a selective CB1 receptor antagonist. nih.gov Conversely, a selective CB2 receptor antagonist did not block the peptide's actions, indicating the effects are not dependent on CB2 receptor activation. nih.gov Further research has suggested that this compound has limited effects on gastrointestinal transit at doses that produce antinociceptive (pain-reducing) effects. nih.gov

Renal and Hepatic Functional Modulation in Injury Models

The role of this compound has been investigated in preclinical models of acute tissue injury, specifically renal and hepatic ischemia-reperfusion (I/R) models. nih.govnih.gov Ischemia-reperfusion is a condition where tissue damage occurs after blood supply returns to the tissue following a period of oxygen deprivation. In mouse models of renal I/R injury, a significant increase in the levels of this compound in the kidney was observed at 6 and 12 hours post-injury, which correlated with pathophysiological markers of kidney damage, such as increased Blood Urea (B33335) Nitrogen (BUN). nih.gov

Similarly, in models of hepatic I/R, this compound levels were found to be strongly elevated in the liver. nih.gov Research indicates the liver itself is capable of producing and excreting this compound in the context of these pathophysiological conditions. nih.gov Following I/R damage, this compound concentration in the liver increased substantially, a response that was observed to be independent of the adrenal glands, which are otherwise a major source of the peptide. nih.gov This localized production suggests a potential role for this compound in the physiological response to liver injury. nih.govresearchgate.net

| Condition | Approximate this compound Concentration (pmol/g tissue) |

|---|---|

| Baseline (Normal) | ~100 |

| Post-I/R Injury | ~500 |

Musculoskeletal System Research (e.g., Effects on Bone Cells)

Investigations into the role of the endocannabinoid system in bone physiology have led to inquiries about the specific effects of its various components, including this compound. However, current scientific literature indicates that this compound has no reported actions in bone cells. This lack of direct, reported effects has led researchers to question its involvement in processes such as the preservation of bone mass during aging. As a result, scientific inquiry has shifted toward assessing other endogenous peptides that may serve as agonists for the cannabinoid CB2 receptor to maintain skeletal protective actions.

Chemical Biology and Synthetic Approaches in Pepcan 12 Research

Synthetic Methodologies for Pepcan-12 and Its Analogs (e.g., Solid-Phase Peptide Synthesis)

The synthesis of this compound and its various analogs is typically achieved through solid-phase peptide synthesis (SPPS). nih.govcsic.es This widely used technique allows for the stepwise construction of peptide chains on an insoluble solid support, offering advantages in terms of simplicity, speed, and efficiency compared to traditional solution-phase methods. nih.govcsic.es The Fmoc/tBu strategy is a common approach in SPPS, involving the use of fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and tert-butyl (tBu) based groups for orthogonal protection of amino acid side chains. nih.govcsic.es The peptide chain is elongated by repetitive cycles of Fmoc deprotection, amino acid coupling using activating reagents, and washing steps. csic.es After the desired sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed, typically under acidic conditions. csic.es SPPS is particularly valuable for generating peptides like this compound for research purposes, including binding studies and functional assays. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Related Pepcans

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and related pepcans influences their binding affinity and efficacy at cannabinoid receptors. frontiersin.orgfrontiersin.org Despite active research, there is still much to be learned about the precise SAR of pepcans. frontiersin.orgfrontiersin.org

Influence of N-Terminal Extensions on Receptor Activity

The family of pepcans includes peptides of varying lengths, which exhibit diverse activities at CB receptors. frontiersin.org this compound (RVDPVNFKLLSH) is a dodecapeptide, while Pepcan-9 (hemopressin, PVNFKLLSH in humans and mice) is a nonapeptide that lacks the N-terminal RVD sequence of this compound. frontiersin.orgwikipedia.org Studies have shown that these N-terminal extensions significantly influence receptor activity. Pepcan-9 acts as an inhibitor or inverse agonist of CB1, whereas this compound functions as an allosteric modulator of both CB1 and CB2 receptors, with opposing effects. frontiersin.orgwikipedia.org Specifically, this compound is a negative allosteric modulator (NAM) at CB1 receptors and a positive allosteric modulator (PAM) at CB2 receptors. wikipedia.orgunimi.itunibe.chnih.gov The presence or absence of the N-terminal RVD sequence in this compound compared to Pepcan-9 highlights the critical role of these residues in determining the mode of receptor modulation and selectivity. frontiersin.orgfrontiersin.org Chemical modifications at the N-terminus of this compound have been shown to reduce its affinity towards CB1, suggesting the importance of this region for receptor binding. frontiersin.org

Conformational Analysis and its Correlation with Receptor Binding and Activity

The conformational properties of peptides can significantly impact their interaction with receptors. Studies on Pepcan-9 and this compound have investigated their conformations in different solvent environments to mimic the physiological milieu and the less polar environment of the receptor binding site. frontiersin.orgnih.gov While disordered in aqueous solutions, both peptides can adopt helical structures in less polar environments. frontiersin.orgnih.gov For this compound, the helical region is slightly shifted towards the N-terminus at neutral pH compared to acidic pH. frontiersin.org Although the precise allosteric binding site for this compound on CB1 is not yet fully determined, the observed helical conformation is compatible with binding to previously proposed allosteric sites. frontiersin.orgnih.govnih.gov Understanding the bioactive conformation of this compound and how it correlates with receptor binding and activity is crucial for the rational design of peptide modulators. frontiersin.org

Design and Development of this compound-Derived Research Tools

This compound and its properties serve as a basis for designing and developing research tools to further investigate the endocannabinoid system and allosteric modulation of cannabinoid receptors. unibe.chfrontiersin.orgnih.gov

Synthesis of Fluorescently Labeled Analogs for Binding Studies

To study the binding of this compound to cannabinoid receptors, fluorescently labeled analogs have been synthesized. nih.govresearchgate.net For instance, a fluorescein-labeled this compound derivative, Pepcan-F4, has been used in equilibrium binding studies to investigate its interaction with CB2 receptors expressed in CHO-K1 cells. researchgate.netresearchgate.net The position of the fluorescent label can influence the binding properties of the analog. Studies have shown that N-terminal labeling can negatively affect CB1 receptor binding, while C-terminal labeling can result in potent receptor binding. nih.gov These labeled analogs are valuable tools for direct binding assays and for displacing studies with other ligands to determine their affinity. nih.govresearchgate.netresearchgate.net

Rational Design of Selective Peptide Modulators and Inhibitors

The knowledge gained from SAR studies and conformational analysis of this compound provides a foundation for the rational design of selective peptide modulators and inhibitors targeting cannabinoid receptors. unibe.chfrontiersin.orgnih.govnih.gov By understanding the key structural features responsible for this compound's allosteric modulation of CB1 and CB2, researchers can design modified peptides with enhanced potency, selectivity, or altered efficacy profiles. unibe.chfrontiersin.orgnih.gov The distinct activities of Pepcan-9 and this compound based on their N-terminal differences illustrate the potential for designing peptides with specific modulatory effects. frontiersin.orgfrontiersin.org The development of such selective peptide tools is important for dissecting the complex roles of CB1 and CB2 receptors in various physiological and pathophysiological processes. unibe.chnih.gov

Advanced Methodological Approaches for Pepcan 12 Analysis

Quantitative Analytical Techniques for Pepcan-12 Measurement

Accurate quantification of endogenous this compound levels is crucial for understanding its physiological roles and changes in various conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a widely used and validated method for the quantification of pepcans, including this compound, in various tissues and biological fluids. nih.govnih.govresearchgate.net This technique offers high sensitivity and specificity, allowing for the discrimination and measurement of individual peptide endocannabinoids. nih.gov Sample preparation for LC-MS/MS analysis of pepcans typically involves steps such as protein precipitation and solid phase extraction to isolate and concentrate the peptides from complex biological matrices like tissue homogenates or plasma. nih.govnih.gov

A typical LC-MS/MS setup for pepcan analysis involves a liquid chromatography system coupled to a tandem mass spectrometer. Chromatographic separation is often performed using a C8 column with a gradient elution, and detection is carried out using electrospray ionization (ESI) in multiple-reaction monitoring (MRM) mode. researchgate.netnih.gov This targeted approach allows for the selective detection and quantification of this compound based on its specific mass transitions. LC-MS/MS measurements have been successfully applied to quantify this compound levels in mouse brain, liver, kidney, spleen, and adrenals, as well as in human plasma. nih.govnih.gov Studies have shown that LC-MS/MS quantification of this compound levels can reveal changes in response to physiological or pathological conditions, such as endotoxemia and ischemia-reperfusion injury. nih.govresearchgate.netresearchgate.net

Immunoassays (e.g., Competitive ELISA) for Endogenous Quantification

Immunoassays, such as competitive Enzyme-Linked Immunosorbent Assay (cELISA), provide an alternative approach for quantifying endogenous pepcans. nih.govphoenixbiotech.netnih.gov cELISA methods utilize antibodies that bind to the target peptide, allowing for its detection and quantification based on a competitive binding principle. nih.govnih.gov

In a typical cELISA for pepcans, microtiter plates are coated with synthetic this compound. nih.govnih.gov Samples or calibration standards containing known concentrations of this compound are then incubated with a specific antibody (e.g., a monoclonal antibody raised against the C-terminal part of this compound) before being added to the coated wells. nih.govphoenixbiotech.netnih.gov The endogenous pepcans in the sample compete with the coated synthetic this compound for binding to the limited amount of antibody. nih.gov After washing, a secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a detectable signal (e.g., color change). prognosis-biotech.comprognosis-biotech.com The intensity of the signal is inversely proportional to the concentration of this compound in the sample. prognosis-biotech.com

cELISA has been used to quantify pepcans in human plasma and mouse brain, revealing concentrations in the low nanomolar range in plasma and around 100 pmol/g in mouse brain. phoenixbiotech.netnih.gov While cELISA can provide a general measure of pepcan levels, it may not always discriminate between individual members of the pepcan family, such as this compound and Pepcan-23. nih.govnih.gov However, studies have shown that cELISA and LC-MS/MS can display similar trends in this compound levels in certain tissues under specific conditions. nih.govresearchgate.net

In Vitro and Ex Vivo Experimental Models for Pharmacological Characterization

A variety of in vitro and ex vivo models are employed to characterize the pharmacological properties of this compound, particularly its interactions with cannabinoid receptors.

Cell-Based Assays (e.g., Recombinant Cell Systems, CHO-K1-hCB2 Cells, HEK-293 Cells)

Cell-based assays are widely used to investigate the functional effects of this compound on cannabinoid receptors in a controlled environment. Recombinant cell systems, where cannabinoid receptors are artificially expressed, are particularly valuable for studying direct receptor interactions. escholarship.org

CHO-K1 cells stably expressing the human CB2 receptor (CHO-K1-hCB2 cells) are commonly used to assess the effects of this compound on CB2 receptor signaling. nih.govresearchgate.netchemrxiv.org These cells allow for the measurement of functional responses such as [35S]GTPγS binding and cAMP accumulation, which are downstream signaling events of G protein-coupled receptors like CB2. nih.govresearchgate.net Studies using CHO-K1-hCB2 cells have shown that this compound can potentiate the signaling of CB2 receptor agonists like CP55,940 and 2-AG, indicating its role as a positive allosteric modulator at this receptor. nih.govresearchgate.net

HEK-293 cells, including those engineered to express cannabinoid receptors or chimeric G proteins, are also utilized in this compound research. nih.govcsic.es These cells are amenable to transfection and can be used to study various aspects of receptor function, including calcium mobilization, ERK1/2 phosphorylation, and receptor internalization. nih.govthermofisher.comeppendorf.comnih.govevitria.com Early studies using HEK-293 cells co-expressing chimeric G16/Gi3 and CB1 receptors suggested this compound might act as a CB1 agonist based on increased intracellular Ca2+ levels, although later research established its NAM profile at CB1. nih.gov Recombinant cell systems, including those based on HEK293 cells, have been used to demonstrate the concentration-dependent inhibition of agonist-induced cAMP accumulation by this compound at CB1 receptors, further supporting its NAM activity. escholarship.org

Data from cell-based assays highlight the distinct allosteric modulation profiles of this compound at CB1 and CB2 receptors:

| Cell System | Receptor | Orthosteric Agonist Used | Observed Effect of this compound | Allosteric Modulation Type | Source |

| CHO-K1-hCB2 Cells | CB2 | CP55,940, 2-AG | Potentiation of signaling | Positive Allosteric Modulator (PAM) | nih.govresearchgate.net |

| Recombinant Cells | CB1 | WIN55,212-2, 2-AG | Concentration-dependent inhibition of cAMP accumulation efficacy | Negative Allosteric Modulator (NAM) | escholarship.org |

| HEK-293 + G16/Gi3 + CB1 | CB1 | - | Increased intracellular Ca2+ levels (early finding, later revised) | Suggested Agonist (early), established NAM | nih.gov |

Primary Neuronal Culture Systems (e.g., Hippocampal Neurons)

Primary neuronal cultures provide a more physiologically relevant model to study the effects of this compound on endogenous cannabinoid signaling in neurons. nih.govscispace.comrwdstco.comprotocols.io Cultured hippocampal neurons, which exhibit CB1 receptor-mediated depolarization-induced suppression of excitation (DSE) involving the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), are particularly useful for this purpose. nih.govnih.gov

Experiments using cultured hippocampal neurons allow researchers to examine how this compound modulates synaptic transmission and the effects of endogenously released endocannabinoids. nih.govnih.govscispace.com Studies have shown that this compound can attenuate DSE in cultured hippocampal neurons, consistent with its activity as a CB1 receptor NAM. nih.govnih.gov This attenuation suggests that this compound can influence the modulation of neurotransmitter release by endocannabinoids in a neuronal context. nih.gov

Membrane Preparations for Receptor Binding and Functional Assays (e.g., Mouse Brain Membranes)

Membrane preparations from tissues expressing cannabinoid receptors are valuable for conducting direct receptor binding and functional assays. researchgate.netnih.govchemrxiv.orgu-szeged.hu These preparations allow for the study of ligand-receptor interactions without the complexities of live cell signaling pathways.

Mouse brain membranes, particularly from regions rich in CB1 receptors like the cerebellum, are frequently used in binding studies with radiolabeled cannabinoid ligands (e.g., [3H]CP55,940, [3H]WIN55,212-2). nih.govnih.govescholarship.orgchemrxiv.orgu-szeged.hu Competition binding assays with this compound can reveal its affinity and mode of interaction with the receptor. Studies using mouse brain membranes have shown that this compound can partially displace orthosteric ligands and increase their dissociation rate constants, supporting its negative allosteric modulation at the CB1 receptor. phoenixbiotech.netnih.govescholarship.org

Functional assays using membrane preparations, such as [35S]GTPγS binding assays, can measure the ability of this compound to modulate G protein coupling to the receptor. nih.govresearchgate.netnih.govescholarship.orgu-szeged.hu These assays assess the activation state of the receptor upon ligand binding. Studies using mouse brain membrane preparations have shown that while this compound alone may not significantly impact basal G-protein coupling, it can decrease the efficacy of orthosteric agonists like HU-210 in stimulating G-protein coupling, further supporting its NAM activity at CB1. escholarship.org

Data from membrane preparation studies illustrating this compound's interaction with CB1 receptors:

| Membrane Preparation | Assay Type | Orthosteric Ligand Used | Observed Effect of this compound | Indication | Source |

| Mouse Brain Membranes | Competition Binding | [3H]CP55,940, [3H]WIN55,212-2 | Partial displacement, increased dissociation rate constants | Negative Allosteric Modulation | phoenixbiotech.netnih.govescholarship.org |

| Mouse Brain Membranes | [35S]GTPγS Binding | HU-210 | Decreased efficacy of agonist-induced G-protein coupling | Negative Allosteric Modulation | escholarship.org |

Advanced In Vivo Research Models and Techniques

In vivo studies are crucial for elucidating the physiological functions of this compound and its potential therapeutic applications. Rodent models, including genetically engineered strains, provide valuable insights into its systemic and central nervous system effects.

Rodent Models for Systemic and Central Nervous System Investigations

Rodent models, primarily rats and mice, have been extensively used to investigate the systemic and central nervous system effects of this compound. Exogenous administration of this compound has been shown to induce anorexigenic and antinociceptive effects in rat models. frontiersin.orgfrontiersin.orguu.nl Studies in mice have demonstrated the ability of this compound to restore impaired memory functions in models of Alzheimer's disease-induced deficits. frontiersin.orgfrontiersin.orguu.nl this compound is present in the brain and its levels can be increased in response to injury and ischemia, suggesting a potential role in amplifying brain CB2 receptor signaling under pathological conditions. genscript.com.cnnih.govresearchgate.net Studies have also quantified this compound levels in various mouse tissues, including brain, liver, and kidney, particularly in the context of conditions like endotoxemia and ischemia-reperfusion injury, where CB2 receptors play a protective role. nih.govresearchgate.netgenscript.com.cnresearchgate.net

Table 1. This compound Levels in Mouse Tissues Under Different Conditions

| Tissue | Condition | This compound Level (approximate) | Reference |

| Brain | Basal | ~100 pmol/g | nih.govphoenixbiotech.net |

| Liver | Basal | ~100 pmol/g | genscript.com.cn |

| Liver | Ischemia/Reperfusion Injury | ~500 pmol/g | genscript.com.cn |

| Kidney | Ischemia/Reperfusion Injury | Increased | researchgate.net |

These studies often involve techniques such as tissue homogenization, peptide extraction, and quantification using methods like competitive ELISA or LC-MS/MS. nih.govresearchgate.netphoenixbiotech.net

Electrophysiological Recordings in Animal Models

Electrophysiological recordings in animal models are valuable for understanding the impact of this compound on neuronal activity and synaptic transmission, particularly in the context of its modulation of cannabinoid receptors. This compound has been investigated for its ability to modulate depolarization-induced suppression of excitation (DSE) in cultured hippocampal neurons, a model used to study endogenous cannabinoid signaling at synapses. nih.govunipi.it These studies have shown that this compound can attenuate DSE, similar to synthetic CB1 receptor NAMs, indicating its influence on synaptic transmission. nih.gov Electrophysiological recordings can directly measure changes in neuronal firing patterns, synaptic currents, and membrane potentials in response to this compound, providing functional evidence of its activity in neural circuits. nih.gov

Computational and Structural Biology Techniques

Computational and structural biology approaches provide insights into the molecular properties of this compound, its conformational behavior, and its interactions with target receptors.

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction

Molecular docking and molecular dynamics simulations are computational techniques used to predict the binding modes and affinities of ligands, such as this compound, to their target receptors, like CB1 and CB2. frontiersin.orgnih.govresearchgate.netfrontiersin.orgphcog.com Docking studies using the crystal structure of the CB1 receptor have suggested possible binding sites for this compound. frontiersin.orgnih.govresearchgate.net Blind docking experiments on the CB1 crystal structure have revealed potential binding sites located towards the extracellular portion, partially overlapping with the orthosteric binding site, and a second site encompassing a lipid-exposed region of transmembrane helices 3, 4, and 5. researchgate.net These computational approaches can help to understand the structural basis of this compound's allosteric modulation. frontiersin.org Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the peptide-receptor complex over time, providing information about the stability of the interaction and conformational changes. nih.govfrontiersin.orgphcog.com While docking studies can provide initial insights into potential binding sites, detailed predictions of molecular interactions and precise binding modes often require additional experimental data and more sophisticated simulation approaches that account for the flexibility of both the peptide and the receptor. frontiersin.org

Conformational Characterization using Spectroscopy (e.g., CD Spectroscopy, NMR Spectroscopy)

Spectroscopic techniques, such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to characterize the conformational properties of this compound in different environments. frontiersin.orgnih.govresearchgate.netnih.govcsic.es CD spectroscopy can provide information about the secondary structure content of peptides. frontiersin.orgnih.govresearchgate.netcsic.es Studies using CD spectroscopy have shown that while this compound is mostly disordered in an aqueous environment, it can adopt helical structures in less polar environments, such as in the presence of hexafluoroisopropanol (HFIP), which can mimic the low polarity of a receptor milieu. frontiersin.orgnih.govresearchgate.net NMR spectroscopy provides more detailed structural information at the atomic level, allowing for the determination of peptide conformations in solution. frontiersin.orgnih.govnih.govcsic.es NMR analysis of this compound in different conditions has revealed the presence of helical regions, and the calculated structures can provide a basis for understanding its interaction with receptors. frontiersin.orgnih.gov For instance, NMR studies have suggested a helical region in this compound spanning from Asp3 to Ser11 in a less polar environment. nih.gov

Table 2. Conformational Properties of this compound by CD Spectroscopy

| Environment | pH | Approximate α-helix content | Reference |

| Aqueous (NaP buffer) | 7.4 | 6% | frontiersin.orgnih.gov |

| Aqueous (NaP buffer) | 3.0 | 15% | frontiersin.orgnih.gov |

| 50/50 v/v HFIP/NaP | 7.4 | 30% | frontiersin.orgnih.gov |

These spectroscopic methods are essential for correlating the conformational behavior of this compound with its biological activity and understanding how its structure might change upon binding to its targets. frontiersin.orgnih.gov

Future Research Directions and Unresolved Questions for Pepcan 12

Elucidation of the Complete Allosteric Binding Topography for CB1 and CB2 Receptors

While Pepcan-12 is known to interact with allosteric sites on both CB1 and CB2 receptors, the precise location and nature of these binding sites are not yet fully understood. This compound appears to potently target an allosteric site at CB1 and interacts weakly with the classical orthosteric binding pocket. researchgate.net For CB1, the allosteric binding site for this compound is still unknown, although the N-terminus is likely involved in receptor binding. frontiersin.org Based on homology models, a potential allosteric binding pocket adjacent to the orthosteric site has been postulated for CB2. nih.gov Given that this compound modulates both receptors but not others like GPR55, it is plausible that its allosteric site is extracellularly accessible and located in a sequence conserved between CB1 and CB2. nih.gov Future research needs to focus on employing advanced structural techniques, such as cryo-electron microscopy and X-ray crystallography, ideally of the receptors bound to this compound, to map the complete allosteric binding topography. This would provide crucial insights into the molecular interactions driving its dual allosteric modulation. Computational approaches, including molecular docking and dynamics simulations, based on experimentally determined structures, will also be vital in predicting and refining binding poses and understanding the dynamic nature of these interactions.

In-depth Investigation of Functional Selectivity Across Diverse Cellular and Tissue Contexts

This compound acts as a NAM at CB1 and a PAM at CB2 in the presence of 2-AG, demonstrating functional selectivity. researchgate.nettandfonline.com However, the extent and implications of this functional selectivity across the diverse array of cells and tissues where CB1 and CB2 receptors are expressed remain largely unexplored. CB1 is predominantly found in the central nervous system, while CB2 is highly expressed in the immune system, although both are present in various peripheral tissues. tandfonline.comscielo.br this compound has been detected in the brain, peripheral tissues, and plasma, and its levels can be influenced by conditions like ischemia/reperfusion injury. researchgate.netwikipedia.org Future studies should investigate how this compound modulates CB1 and CB2 signaling in a context-dependent manner, considering different cell types, tissue microenvironments, and physiological or pathophysiological states. This includes exploring its effects on various signaling pathways downstream of CB1 and CB2, beyond G protein coupling, such as β-arrestin recruitment and other intracellular cascades. nih.govnih.gov Understanding this context-specific functional selectivity is crucial for deciphering the physiological roles of this compound and its potential therapeutic implications.

Exploration of this compound's Role in Interactions with Other Endogenous Systems Beyond the ECS

While this compound is primarily characterized for its interactions with the endocannabinoid system, its potential influence on or interaction with other endogenous systems has not been extensively investigated. The endocannabinoid system interacts with various other neurotransmitter and signaling systems, including dopaminergic and cholinergic systems. tandfonline.comnih.gov this compound, being an endogenous peptide found in noradrenergic neurons and other tissues, might have broader biological activities. researchgate.netwikipedia.org Recent research indicates that RVD-hemopressin (this compound) can block the transient receptor potential vanilloid 1 (TRPV1) channel, suggesting interactions beyond cannabinoid receptors. researchgate.net Future research should systematically explore potential interactions of this compound with other receptor systems, ion channels, and signaling pathways. This could involve screening against panels of targets or investigating interactions suggested by its tissue distribution and physiological contexts where its levels change. Identifying such interactions would provide a more complete picture of this compound's biological network and potential pleiotropic effects.

Development of Novel Research Probes and Pharmacological Tools Based on this compound Scaffold

The unique dual allosteric modulation profile of this compound makes it a valuable scaffold for developing novel research probes and pharmacological tools to study the endocannabinoid system. This compound is one of the few known endogenous allosteric modulators of CB receptors. frontiersin.org The development of selective and potent allosteric modulators is crucial for advancing our understanding of CB receptor pharmacology. researchgate.nettandfonline.com Future research should focus on using the this compound structure as a template for the rational design and synthesis of peptidomimetic or small-molecule ligands that retain or enhance its desirable allosteric properties. This includes developing probes with improved selectivity for either the CB1 or CB2 allosteric site, as well as tools that are labeled (e.g., fluorescently) for binding and imaging studies. nih.govresearchgate.net Such tools would be invaluable for dissecting the specific roles of CB1 and CB2 allosteric modulation in various physiological and pathological processes and could serve as leads for future drug discovery efforts.

Overcoming Methodological Challenges in Peptide Research, Including Aggregation and Metabolic Stability

Research on peptides like this compound is often hampered by methodological challenges related to their inherent properties, such as aggregation and metabolic instability. Peptides are prone to degradation by peptidases, leading to short half-lives and poor metabolic stability. researchgate.netmdpi.commdpi.com Aggregation can also affect peptide activity and reproducibility of results. nih.govnih.gov this compound has been shown to be disordered in aqueous environments but can adopt helical structures in less polar environments, mimicking the receptor milieu. frontiersin.orgnih.gov Future research needs to address these challenges specifically for this compound and other pepcans. This involves developing strategies to improve the metabolic stability of this compound, such as chemical modifications (e.g., terminal modifications, D-amino acid substitutions, cyclization) or formulation approaches (e.g., nanoparticle encapsulation). researchgate.netmdpi.comresearchgate.net Methods to prevent or mitigate aggregation during synthesis, purification, and storage are also essential. nih.govnih.gov Furthermore, establishing standardized protocols for handling and studying this compound would improve the reproducibility and comparability of research findings across different laboratories.

Q & A

Q. What criteria should be met when publishing structural and functional data on this compound?

- Methodological Answer : Include raw binding isotherms and functional dose-response curves in supplementary materials. For novel peptides, provide NMR or X-ray crystallography data (if available) and characterize purity via HPLC (>95%). Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.